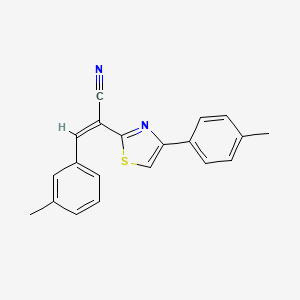![molecular formula C14H11F3N2O4 B2712718 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866156-21-0](/img/structure/B2712718.png)
1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by its trifluoromethyl group and pyrimidinetrione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the preparation of the trifluoromethylated benzoyl chloride. This intermediate is then reacted with dimethylaminopyrimidinetrione under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the production process and minimize waste.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidinetrione derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: In the medical field, 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is being explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its resistance to degradation and chemical stability are advantageous in industrial applications.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1,3-Dimethyl-5-(trifluoromethyl)pyrimidine-2,4-dione: A closely related compound with a similar structure but lacking the benzoyl group.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another trifluoromethylated compound used in trifluoromethylation reactions.
Uniqueness: 1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c1-18-11(21)9(12(22)19(2)13(18)23)10(20)7-4-3-5-8(6-7)14(15,16)17/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDRIBXTMAMQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)
![4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)



![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)
